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Compound of Interest

Compound Name: Benzo[dJisoxazol-3-ylmethanol

Cat. No.: B1424467

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry,
forming the structural core of numerous biologically active compounds.[1][2] Its derivatives are
known to exhibit a wide array of pharmacological activities, including antipsychotic,
anticonvulsant, antimicrobial, and anticancer properties.[1][3] This structural framework is
central to the efficacy of several blockbuster drugs, most notably the atypical antipsychotics
Risperidone and its active metabolite, Paliperidone, which are cornerstones in the treatment of
schizophrenia and bipolar disorder.[2][4]

At the heart of the synthesis of these critical medicines lies Benzo[d]isoxazol-3-ylmethanol
(also known as 3-Hydroxymethylbenzo[d]isoxazole). This compound serves as a pivotal
intermediate, providing the essential benzisoxazole core ready for coupling with other
molecular fragments to build the final Active Pharmaceutical Ingredient (API). Understanding
the synthesis, properties, and subsequent reactions of this intermediate is therefore
fundamental for researchers and scientists in drug development and process chemistry.

This guide provides a detailed technical overview of Benzo[d]isoxazol-3-ylmethanol, from its
synthesis and characterization to its critical application in the manufacturing of next-generation
pharmaceuticals.
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Property Value

CAS Number 181144-26-3[5][6]

Molecular Formula CsH7NO2[5][6]

Molecular Weight 149.15 g/mol [5][6]

IUPAC Name (1,2-Benzoxazol-3-yl)methanol[5]
Synonyms 3-Hydroxymethylbenzo[d]isoxazole[6]
Appearance Typically a solid

Storage 2-8°C, dry, sealed environment[4]

Part 1: Synthesis of Benzo[d]isoxazol-3-yImethanol

The construction of the Benzo[d]isoxazol-3-ylmethanol molecule relies on the formation of
the 1,2-benzisoxazole ring, a reaction that has been the subject of extensive methodological
development. The most robust and widely adopted strategies involve the intramolecular
cyclization of an ortho-substituted phenyl ketoxime.

Synthetic Strategy: The Oximation-Cyclization Pathway

The predominant route to the benzisoxazole core involves a two-step sequence starting from
an appropriate o-hydroxyaryl ketone.

o Oximation: The ketone is reacted with hydroxylamine or one of its salts (e.g., hydroxylamine
hydrochloride) to form an oxime. This reaction introduces the N-O bond critical for the
subsequent ring closure.

o Cyclization: The resulting o-hydroxyaryl ketoxime undergoes a base-catalyzed intramolecular
cyclization to form the benzisoxazole ring.[7] This step is essentially a dehydration reaction
that closes the heterocyclic ring.

The specific functional group at the 3-position is determined by the starting ketone. To arrive at
Benzo[d]isoxazol-3-ylmethanol, a common approach is to start with a precursor that has a
carbonyl group (like an ester) at the desired position, which can be readily reduced to a primary
alcohol after the ring is formed.
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Detailed Experimental Protocol: A Representative
Synthesis

The following protocol outlines a representative, multi-step synthesis adapted from established
chemical principles for forming substituted benzisoxazoles.

Step 1: Oximation of Ethyl 2-hydroxy-2-phenylacetate

Reagents & Setup: To a stirred suspension of Ethyl 2-hydroxy-2-phenylacetate (1.0 eq.) in a
suitable solvent such as ethanol (EtOH), add hydroxylamine hydrochloride (1.2 eq.).

o Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq.), dropwise to the
mixture at room temperature. The base neutralizes the HCI formed, driving the reaction
forward.

« Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the
consumption of the starting material by Thin-Layer Chromatography (TLC).

o Workup: Once the reaction is complete, reduce the solvent volume in vacuo. Add water to
the residue and adjust the pH to 4-5 with dilute hydrochloric acid. The oxime product typically
precipitates and can be collected by filtration.

Causality: Pyridine is a sufficiently weak base to deprotonate the hydroxylamine hydrochloride
without causing unwanted side reactions. The acidic workup ensures the removal of any
remaining base.

Step 2: Cyclization to form Ethyl Benzo[d]isoxazole-3-carboxylate

* Reagents & Setup: Dissolve the dried oxime from Step 1 in an anhydrous aprotic solvent like
Tetrahydrofuran (THF).

» Cyclizing Agent: Cool the solution in an ice bath and add a dehydrating/chlorinating agent
such as thionyl chloride (SOCIz) dropwise in the presence of a base like pyridine. This
converts the oxime's hydroxyl group into a good leaving group, facilitating ring closure.

o Reaction & Workup: Allow the reaction to proceed to completion as monitored by TLC.
Quench the reaction carefully with water and extract the product into an organic solvent like
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ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude
ester.

Causality: Thionyl chloride is a highly effective reagent for this type of cyclization. The reaction
proceeds through the formation of a chlorosulfite intermediate on the oxime oxygen, which is
then readily displaced by the phenolic oxygen in an intramolecular fashion.[7]

Step 3: Reduction to Benzo[d]isoxazol-3-ylmethanol

» Reagents & Setup: Dissolve the crude Ethyl Benzo[d]isoxazole-3-carboxylate in a dry
solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

e Reducing Agent: Cool the solution to 0°C and slowly add a powerful reducing agent, such as
Lithium aluminum hydride (LiAlH4) or a similar hydride, in portions.

e Reaction & Quench: Stir the mixture at 0°C and allow it to warm to room temperature.
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the
sequential slow addition of water, followed by a sodium hydroxide solution, and then more
water (Fieser workup).

« Purification: Filter the resulting solids and concentrate the filtrate. The crude product,
Benzo[d]isoxazol-3-ylmethanol, can be purified by flash column chromatography on silica

gel.

Causality: LiAlH4 is a potent reducing agent necessary to convert the ester functional group
directly to a primary alcohol. An inert atmosphere and careful quenching are critical due to the
highly reactive nature of LiAlH4 with water and atmospheric moisture.

Visualization of the Synthetic Workflow
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Caption: Synthetic pathway to Benzo[d]isoxazol-3-yImethanol.
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Part 2: Application in API Synthesis - The Path to
Paliperidone

Benzo[d]isoxazol-3-ylmethanol is not the final actor but a critical precursor. To be used in the
synthesis of drugs like Paliperidone, its hydroxyl group must first be converted into a good
leaving group, transforming it into a reactive electrophile for subsequent alkylation reactions.

Activation of the Intermediate: From Alcohol to Halide

The most common activation step is the conversion of the primary alcohol to a halide, typically
a chloride, to produce 3-(chloromethyl)-1,2-benzisoxazole. This reactive intermediate is primed
for nucleophilic substitution.

Protocol: Chlorination of Benzo[d]isoxazol-3-ylmethanol

» Reagents & Setup: Dissolve Benzo[d]isoxazol-3-ylmethanol (1.0 eq.) in a suitable
anhydrous solvent like dichloromethane (DCM) or THF.

e Chlorinating Agent: Cool the solution to 0°C and add a chlorinating agent such as thionyl
chloride (SOCI2) or phosphorus oxychloride (POCIs) dropwise.[8]

e Reaction & Workup: Stir the reaction at room temperature until completion (monitored by
TLC). The reaction mixture is then concentrated under reduced pressure to remove excess
reagent and solvent. The resulting crude 3-(chloromethyl)-1,2-benzisoxazole is often used
directly in the next step without extensive purification.

Causality: The direct conversion of the alcohol to the chloride creates a highly reactive
benzylic-type halide, which is an excellent electrophile for the subsequent N-alkylation step.
Using the crude product directly is often preferred to avoid degradation of this reactive
intermediate during purification.

The Coupling Reaction: Synthesis of Paliperidone

The final step in the synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(piperidin-
4-yl)benzo[d]isoxazole with an appropriate side chain. While Paliperidone itself is 9-hydroxy-
risperidone, its synthesis often involves coupling 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
with a different benzisoxazole-derived fragment. However, the core chemical principle of
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coupling a benzisoxazole moiety to a piperidine ring is central. For the purpose of illustrating
the utility of our intermediate's activated form, we will consider the analogous coupling reaction
that forms the core structure of these drugs.

Protocol: N-Alkylation to form the API Core

» Reagents & Setup: In a reaction vessel, combine 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
hydrochloride (1.0 eq.), the activated intermediate (e.g., 3-(2-chloroethyl)-9-hydroxy-2-
methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a common coupling partner for Paliperidone) (1.1
eq.)[9][10], and a suitable base such as potassium carbonate or diisopropylethylamine (2-3
eq.) in a polar solvent like methanol or acetonitrile.[9][10][11]

» Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and stir for
several hours (e.g., 16-24 hours) until the reaction is complete.[9][10]

« Isolation and Purification: Cool the reaction mixture to room temperature. The product may
precipitate directly from the solution and can be collected by filtration.[9] Alternatively, the
solvent is removed, and the residue is partitioned between water and an organic solvent. The
crude product is then purified by recrystallization from a suitable solvent like methanol or
isopropyl alcohol to yield the final API.[9]

Causality: A base is essential to deprotonate the piperidine nitrogen, making it nucleophilic for
the attack on the electrophilic chloroethyl side chain. Heating is required to overcome the
activation energy of this Sn2 reaction. The choice of solvent is critical for ensuring the solubility
of all reactants.

Visualization of API Synthesis
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Caption: Conversion of the intermediate to the final API core.

Part 3: Analytical Characterization and Quality
Control

Rigorous analytical testing is non-negotiable for any pharmaceutical intermediate to ensure
purity, identity, and consistency, which directly impacts the quality and safety of the final API.
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Analytical Technique

Purpose

Expected Observations for
Benzo[d]isoxazol-3-
ylmethanol

1H NMR

Structural Elucidation & Purity

Aromatic protons (multiplets,
~7.2-8.0 ppm), a singlet for the
methylene (-CHz-) protons
(~4.8 ppm), and a broad
singlet for the hydroxyl (-OH)

proton.

13C NMR

Carbon Skeleton Confirmation

Signals corresponding to the
aromatic carbons of the
benzisoxazole ring system and
a signal for the methylene

carbon (~55-60 ppm).

IR Spectroscopy

Functional Group Identification

Characteristic absorption
bands for O-H stretching
(broad, ~3300 cm™1), C-H
stretching in the aromatic ring
(~3100-3000 cm™1), and
C=N/C=C stretching of the
heterocyclic system (~1600-
1450 cm~1).[7]

Mass Spectrometry (MS)

Molecular Weight Confirmation

A molecular ion peak (M+) or
protonated molecular ion peak
(IM+H]+) corresponding to the
molecular weight of 149.15
g/mol .[5][6]

HPLC/TLC

Purity Assessment & Reaction

Monitoring

A single major peak/spot in the
chromatogram, indicating high
purity. Used to track the
disappearance of starting
materials and the appearance
of the product during

synthesis.
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The percentage of Carbon,

N Hydrogen, and Nitrogen
] Elemental Composition
Elemental Analysis o should match the calculated
Verification
values for the molecular

formula CsH7NO-2.[12]

Conclusion and Future Perspectives

Benzo[d]isoxazol-3-ylmethanol is a quintessential example of a high-value pharmaceutical
intermediate. Its strategic importance is firmly rooted in its role as a key building block for multi-
billion dollar antipsychotic drugs. The synthetic pathways to this molecule are well-established,
primarily relying on the robust oximation-cyclization chemistry of ortho-hydroxyaryl ketones.

Looking ahead, the field will continue to evolve. Future research will likely focus on:

o Green Chemistry: Developing more environmentally benign synthetic routes that avoid
hazardous reagents like thionyl chloride and minimize solvent waste.

e Process Intensification: Exploring continuous flow manufacturing processes to improve
safety, efficiency, and consistency compared to traditional batch production.

o Novel Derivatives: Utilizing Benzo[d]isoxazol-3-ylmethanol and its derivatives as scaffolds
for the discovery of new therapeutic agents targeting a range of diseases beyond central
nervous system disorders, leveraging the broad biological activity of the benzisoxazole core.

[3]14]

For drug development professionals, a deep understanding of the chemistry and application of
this core intermediate remains indispensable for innovation and the efficient production of life-
changing medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_3_Substituted_1_2_Benzisoxazole_Derivatives.pdf
https://en.wikipedia.org/wiki/Benzisoxazole
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Benzo_d_isoxazol_3_yl_ethanol_and_Other_Benzisoxazole_Derivatives.pdf
https://www.myskinrecipes.com/shop/en/benzisoxazole-derivatives/85367--benzo-d-isoxazol-3-ylmethanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_d_isoxazol-3-ylmethanol
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_d_isoxazol-3-ylmethanol
https://www.chemscene.com/product/181144-26-3.html
https://www.mdpi.com/1422-8599/2022/2/M1389
https://www.soc.chim.it/sites/default/files/ths/28/chapter_5.pdf
https://patents.google.com/patent/US8481729B2/en
https://patents.google.com/patent/US8481729B2/en
https://patents.google.com/patent/US9062049B2/en
https://patents.google.com/patent/US9062049B2/en
https://www.researchgate.net/figure/Synthetic-scheme-of-paliperidone-generation-of-process-related-impurities-and_fig2_236152786
https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-antimicrobial-evaluation-of-isoxazolederivatives.pdf
https://www.benchchem.com/product/b1424467#benzo-d-isoxazol-3-ylmethanol-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1424467#benzo-d-isoxazol-3-ylmethanol-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1424467#benzo-d-isoxazol-3-ylmethanol-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1424467#benzo-d-isoxazol-3-ylmethanol-as-a-pharmaceutical-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1424467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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